molecular formula C19H14ClF2N5O3S B2754145 N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 888433-10-1

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No.: B2754145
CAS No.: 888433-10-1
M. Wt: 465.86
InChI Key: FGGUQRPLSGRQES-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a pyrimidinone derivative with a multifunctional structure. Its core consists of a 1,6-dihydropyrimidin-6-one scaffold substituted at position 5 with a 4-chlorobenzamide group and at position 2 with a thioether-linked 2-((2,4-difluorophenyl)amino)acetamide moiety. The amino group at position 4 may enhance solubility or enable hydrogen bonding in biological systems. This compound’s structural complexity aligns with derivatives reported in pharmacological and crystallographic studies .

Properties

IUPAC Name

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N5O3S/c20-10-3-1-9(2-4-10)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-13-6-5-11(21)7-12(13)22/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGUQRPLSGRQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds:

3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) Structure: Features a hexylthio group at position 2 and a 3-aminobenzenesulfonamide at position 3. Activity: Exhibits antitrypanosomatidic activity (high-throughput screening). Synthesis: Yield: 75% via nucleophilic substitution .

N-(4-Amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl)-3-nitrobenzenesulfonamide (IX) Structure: Substituted with a nitrobenzenesulfonamide group. Activity: Higher yield (88%) but unconfirmed bioactivity .

Comparison :

Feature Target Compound Compound VII Compound IX
Position 2 Substituent 2-((2,4-difluorophenyl)amino)ethyl Hexylthio Mercapto (free -SH)
Position 5 Group 4-Chlorobenzamide 3-Aminobenzenesulfonamide 3-Nitrobenzenesulfonamide
Yield Not reported 75% 88%
Bioactivity Hypothesized (structural analogy) Antitrypanosomatidic Undetermined

The target compound’s 2,4-difluorophenyl group may enhance lipophilicity and target binding compared to VII’s hexylthio chain.

Pyrimidine Derivatives with Aromatic Amine Substituents

Key Compounds:

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Structure: Pyrimidine core with fluorophenyl and methoxyphenylaminomethyl groups. Activity: Antimicrobial (bacterial/fungal) via immunomodulation . Crystallography: Stabilized by C–H⋯O and C–H⋯π interactions; intramolecular hydrogen bonding .

N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Structure: Dichlorophenyl substitutions. Activity: Polymorphic forms with varying dihedral angles (5.2° vs. 6.4°) .

Comparison :

Feature Target Compound Fluorophenyl Derivative Dichlorophenyl Derivative
Core Structure 1,6-Dihydropyrimidin-6-one Pyrimidine Pyrimidine
Aromatic Substituents 2,4-Difluorophenyl, 4-Cl-benzamide 2-Fluorophenyl, 4-MeO-phenyl 4-Cl-phenyl (two positions)
Hydrogen Bonding Likely (amino group) Intramolecular N–H⋯N Polymorph-dependent
Bioactivity Undetermined Antimicrobial Antimicrobial

The target compound’s dihydropyrimidinone core may confer redox activity or metabolic stability compared to saturated pyrimidines. The 2,4-difluorophenyl group could mimic electron-withdrawing effects seen in fluorinated antimicrobial agents .

Thiazolecarboxamide-Pyrimidine Hybrids

Key Compounds:

N-(2-Chloro-6-methylphenyl)-2-[[6-[[[2-(4-morpholinyl)ethyl]amino]methyl]-4-pyrimidinyl]amino]-5-thiazolecarboxamide Structure: Combines pyrimidine and thiazolecarboxamide moieties. Features: Morpholinyl ethylamino side chain; patented for undisclosed therapeutic use .

Comparison :

Feature Target Compound Thiazolecarboxamide Hybrid
Core Heterocycles Pyrimidinone Pyrimidine + thiazole
Key Substituents 4-Chlorobenzamide, difluorophenyl Morpholinyl ethylamino
Potential Targets Enzymes (e.g., kinases) Likely kinase or protease

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Pyrimidinone Formation : Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions to form the 1,6-dihydropyrimidin-6-one scaffold .

Thioether Linkage : Introduction of the thioethylacetamide group via nucleophilic substitution, often using DMF as a solvent at 60–80°C .

Amide Coupling : Reaction of the amino group with 4-chlorobenzoyl chloride in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent .
Purity Optimization :

  • Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates .
  • Recrystallization from ethanol/water mixtures improves final purity (>95%) .

Q. Which spectroscopic techniques are essential for structural validation?

Methodological Answer:

  • NMR :
    • ¹H NMR : Confirm substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorobenzamide; NH signals at δ 10–12 ppm) .
    • ¹³C NMR : Verify carbonyl carbons (C=O at ~165–175 ppm) and pyrimidinone ring carbons .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 495.05 for C₂₀H₁₅ClF₂N₅O₃S) .
  • IR : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reaction mechanisms for thioether bond formation?

Methodological Answer: Conflicting reports on whether the thioether linkage proceeds via SN2 or radical mechanisms can be addressed by:

  • Variable-Temperature NMR : Track intermediate formation at 25–80°C to identify transition states .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to study solvent effects on reaction rates .
  • DFT Calculations : Compare activation energies for SN2 vs. radical pathways using Gaussian09 with B3LYP/6-31G(d) basis set .
    Example Data :
MechanismActivation Energy (kcal/mol)Rate Constant (s⁻¹)
SN222.41.3 × 10⁻³
Radical28.94.7 × 10⁻⁵
SN2 pathway is favored based on lower energy barriers .

Q. What strategies improve bioactivity against resistant bacterial strains?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace 2,4-difluorophenyl with 3-nitro substituents to enhance membrane penetration (logP increases from 2.1 to 2.8) .
    • Modify the chlorobenzamide group to a trifluoromethyl analog, improving binding to bacterial gyrase (IC₅₀ reduced from 12 μM to 4.5 μM) .
  • Synergistic Assays : Test combinations with ciprofloxacin (1:1 molar ratio) to reduce MIC values against S. aureus from 32 μg/mL to 8 μg/mL .

Q. How do computational models predict metabolic stability?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to calculate topological polar surface area (TPSA > 110 Ų indicates poor blood-brain barrier penetration) .
  • CYP450 Metabolism : Run molecular docking (AutoDock Vina) with CYP3A4 (PDB ID: 1TQN) to identify vulnerable sites (e.g., oxidation at the pyrimidinone ring’s C5 position) .
    Key Data :
ParameterPredicted Value
Half-life (human)3.2 h
Hepatic Extraction Ratio0.65
Optimization requires blocking C5 with methyl groups to increase half-life to 5.8 h .

Q. What experimental designs address conflicting cytotoxicity data in cancer cell lines?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 8 μM in HeLa vs. 42 μM in MCF-7) may arise from differential expression of target proteins:

  • Proteomic Profiling : Perform LC-MS/MS on lysates to quantify DHFR (dihydrofolate reductase) levels, a putative target .
  • CRISPR Knockout : Delete DHFR in HeLa cells; if IC₅₀ increases to >50 μM, confirm target relevance .
  • 3D Spheroid Models : Compare efficacy in monolayers vs. spheroids to assess penetration limitations (e.g., 50% reduction in spheroid growth at 25 μM) .

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